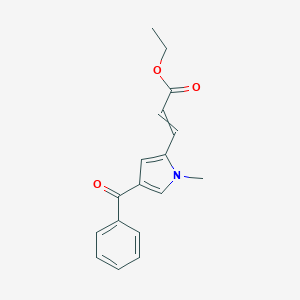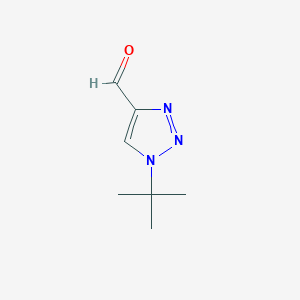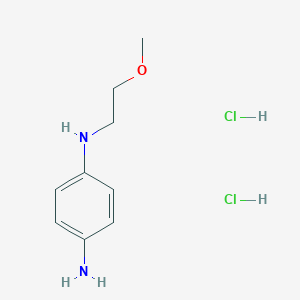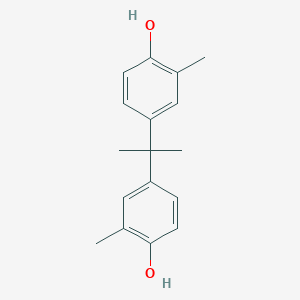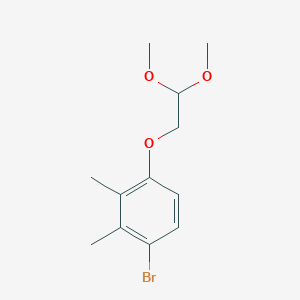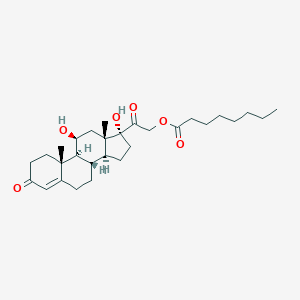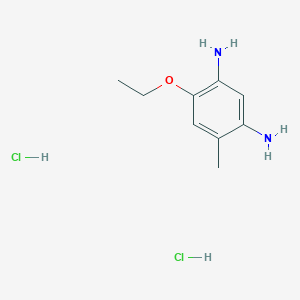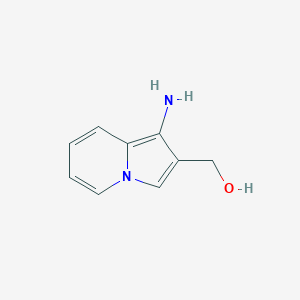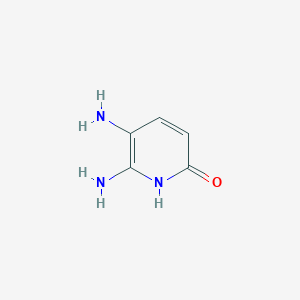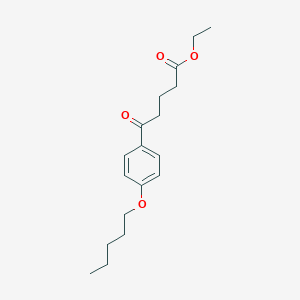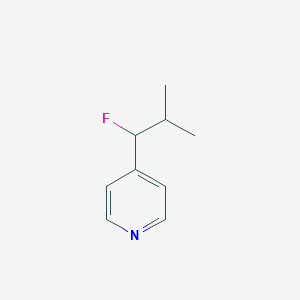
4-(1-Fluoro-2-methylpropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Fluoro-2-methylpropyl)pyridine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been synthesized using various methods, and its unique properties make it a promising candidate for a wide range of applications in the field of biomedicine.
作用机制
The mechanism of action of 4-(1-Fluoro-2-methylpropyl)pyridine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 4-(1-Fluoro-2-methylpropyl)pyridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-Fluoro-2-methylpropyl)pyridine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(1-Fluoro-2-methylpropyl)pyridine has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
实验室实验的优点和局限性
One of the main advantages of using 4-(1-Fluoro-2-methylpropyl)pyridine in lab experiments is its high purity and stability. Additionally, 4-(1-Fluoro-2-methylpropyl)pyridine has been shown to be highly effective in inhibiting the growth of cancer cells and microorganisms, making it a promising candidate for further research. However, one of the limitations of using 4-(1-Fluoro-2-methylpropyl)pyridine in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are various future directions for research on 4-(1-Fluoro-2-methylpropyl)pyridine. One potential direction is to investigate its potential as a cancer treatment in vivo. Additionally, further research could be conducted to explore its potential as a new antibiotic. Furthermore, studies could be conducted to investigate the potential side effects of 4-(1-Fluoro-2-methylpropyl)pyridine and its toxicity in vivo.
Conclusion:
In conclusion, 4-(1-Fluoro-2-methylpropyl)pyridine is a promising candidate for various scientific research applications. Its unique properties make it a potential candidate for cancer treatment and the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 4-(1-Fluoro-2-methylpropyl)pyridine can be achieved through various methods. One of the most common methods involves the reaction of 4-bromopyridine with 1-fluoro-2-methylpropane in the presence of a base, such as potassium carbonate. This method yields a high purity of 4-(1-Fluoro-2-methylpropyl)pyridine and has been widely used in research studies.
科学研究应用
4-(1-Fluoro-2-methylpropyl)pyridine has been found to have significant potential in various scientific research applications. One of its most promising applications is in the field of medicinal chemistry. 4-(1-Fluoro-2-methylpropyl)pyridine has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, making it a potential candidate for cancer treatment. Additionally, 4-(1-Fluoro-2-methylpropyl)pyridine has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
138761-51-0 |
|---|---|
产品名称 |
4-(1-Fluoro-2-methylpropyl)pyridine |
分子式 |
C9H12FN |
分子量 |
153.2 g/mol |
IUPAC 名称 |
4-(1-fluoro-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,1-2H3 |
InChI 键 |
MDRMNNLBFNXRPF-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=NC=C1)F |
规范 SMILES |
CC(C)C(C1=CC=NC=C1)F |
同义词 |
Pyridine, 4-(1-fluoro-2-methylpropyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



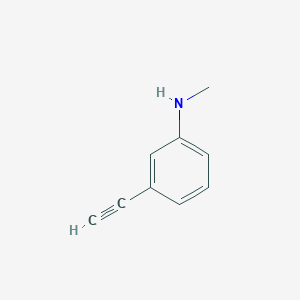
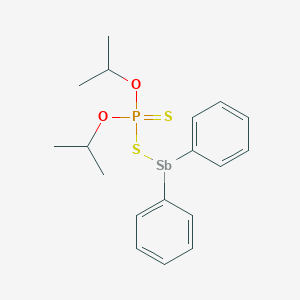
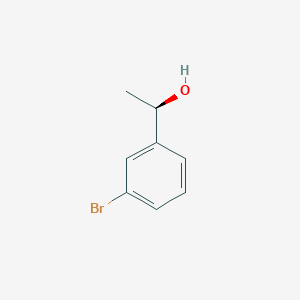
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)
